

CAS number and chemical identifiers for 2-Chloro-N-thiobenzoyl-acetamide

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Compound of Interest

Compound Name: 2-Chloro-N-thiobenzoyl-acetamide

Cat. No.: B1425528

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An In-depth Technical Guide to 2-Chloro-N-thiobenzoyl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-N-thiobenzoyl-acetamide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related N-substituted chloroacetamides and thioamides to present its chemical identifiers, a plausible synthesis protocol, and potential biological activities. The presented methodologies and data are intended to serve as a foundational resource for researchers initiating studies on this and structurally similar compounds.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The primary identifiers for **2-Chloro-N-thiobenzoyl-acetamide** are summarized in the table below.

Identifier	Value	Reference
CAS Number	1208081-70-2	
Molecular Formula	C ₉ H ₈ ClNOS	
Molecular Weight	213.69 g/mol	
MDL Number	MFCD15142850	

Experimental Protocols: Synthesis

While a specific, peer-reviewed synthesis protocol for **2-Chloro-N-thiobenzoyl-acetamide** is not readily available in the public domain, a general and plausible two-step synthetic route can be proposed based on established methods for the synthesis of chloroacetamides and the subsequent thionation of amides.

Step 1: Synthesis of 2-Chloro-N-benzoyl-acetamide

The initial step involves the chloroacetylation of benzamide. This is a common method for the preparation of N-substituted chloroacetamides.

Materials:

- Benzamide
- Chloroacetyl chloride
- Anhydrous solvent (e.g., Dichloromethane, Chloroform)
- Tertiary amine base (e.g., Triethylamine)
- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

Procedure:

- Dissolve benzamide and triethylamine in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture to 0-5 °C using an ice bath.
- Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude 2-Chloro-N-benzoyl-acetamide.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure amide.

Step 2: Thionation of 2-Chloro-N-benzoyl-acetamide

The second step involves the conversion of the amide to the corresponding thioamide. Lawesson's reagent is a common and effective thionating agent for this transformation.

Materials:

- 2-Chloro-N-benzoyl-acetamide (from Step 1)
- Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
- Anhydrous toluene or xylene
- Silica gel for column chromatography

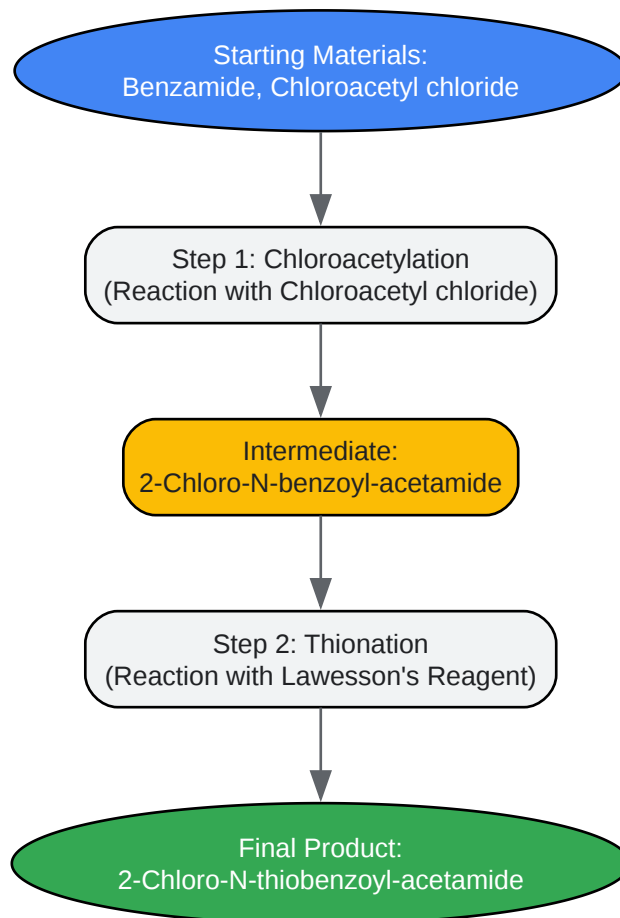
Procedure:

- Suspend 2-Chloro-N-benzoyl-acetamide and Lawesson's reagent in anhydrous toluene or xylene in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux and maintain for several hours.
- Monitor the reaction by TLC until the starting amide is consumed.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired **2-Chloro-N-thiobenzoyl-acetamide**.

Logical Workflow for Synthesis

The synthesis of **2-Chloro-N-thiobenzoyl-acetamide** can be visualized as a sequential two-step process. The following diagram illustrates this logical workflow.

Synthesis Workflow for 2-Chloro-N-thiobenzoyl-acetamide

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Caption: A diagram illustrating the two-step synthesis of **2-Chloro-N-thiobenzoyl-acetamide**.

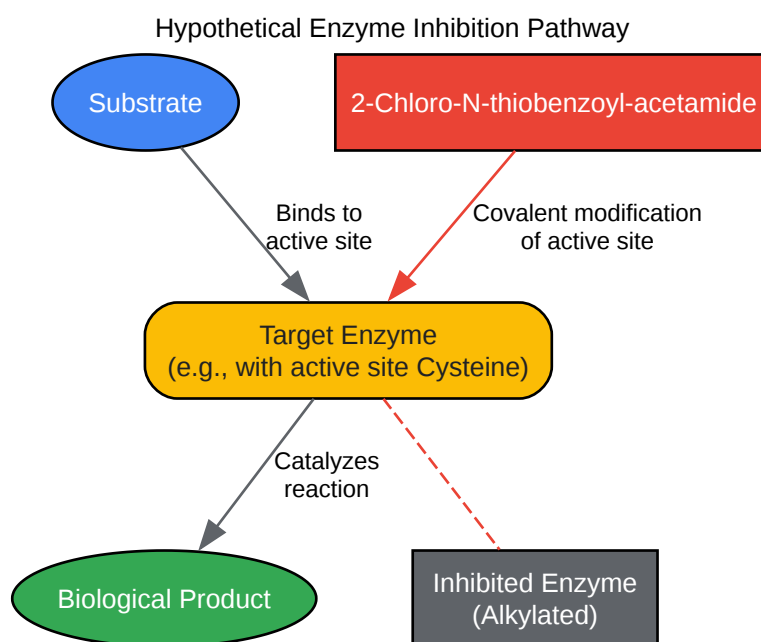
Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of **2-Chloro-N-thiobenzoyl-acetamide** are not currently published. However, based on the activities of structurally related chloroacetamide and thioamide derivatives, several potential areas of biological function can be inferred. Many compounds containing the chloroacetamide moiety have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects^[1].

The proposed mechanism for some of these activities involves the alkylation of biological nucleophiles, such as cysteine residues in enzymes, leading to the inhibition of their function. This interaction can disrupt critical cellular pathways.

The thioamide group can also contribute to biological activity, with some thioamides showing promise as enzyme inhibitors or as intermediates in the synthesis of other biologically active heterocyclic compounds.

A hypothetical signaling pathway that could be targeted by a molecule like **2-Chloro-N-thiobenzoyl-acetamide**, based on the known activities of related compounds, is a generic enzyme inhibition pathway.



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Caption: A diagram showing a potential mechanism of action via enzyme inhibition.

Conclusion

2-Chloro-N-thiobenzoyl-acetamide is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a solid starting point for researchers by outlining its key chemical identifiers, a feasible synthetic route based on established chemical principles, and a hypothesis-driven overview of its potential biological activities. The experimental protocols and diagrams presented herein are intended to facilitate the initiation of new research endeavors focused on this and related molecules. Further experimental validation is necessary to confirm the proposed synthesis and to elucidate the specific biological functions of this compound.

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References

- 1. researchgate.net [researchgate.net]
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